

# Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-3-Amino-4-hydroxybutanoic acid

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## (R)-3-Amino-4-hydroxybutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-3-Amino-4-hydroxybutanoic acid**, also known as (R)-GABOB, is a chiral molecule and a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.<sup>[1]</sup> Its structural similarity to GABA allows it to interact with the GABAergic system, making it a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological role of **(R)-3-Amino-4-hydroxybutanoic acid**.

### Physical and Chemical Properties

**(R)-3-Amino-4-hydroxybutanoic acid** is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C4H9NO3	[2][3][4]
Molecular Weight	119.12 g/mol	[2][4]
Melting Point	213-215 °C (decomposition)	[5]
Boiling Point	~374.5 °C at 760 mmHg (for racemic mixture)	[4]
Specific Rotation ([α] <sub>D</sub> <sup>20</sup> )	-20.5° (c=2.08, H <sub>2</sub> O)	[5]
CAS Number	16504-56-6	[2]
Solubility	Soluble in water.	

## Experimental Protocols

### Enantioselective Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid

A common method for the enantioselective synthesis of **(R)-3-Amino-4-hydroxybutanoic acid** involves the use of a chiral precursor. One such method starts from (2S,4R)-4-hydroxyproline methyl ester hydrochloride.[5]

#### Step 1: Formation of (R)-4-hydroxy-2-pyrrolidone

- (2S,4R)-4-hydroxyproline methyl ester hydrochloride is treated with an alkali metal alkoxide, followed by t-butyl hypochlorite and a tertiary amine in an anhydrous ether solvent.
- The resulting intermediate, an (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester, is not isolated.
- This intermediate is then reacted with an aqueous solution of an alkali metal hydroxide and hydrogen peroxide.
- Acidification with a mineral acid yields (R)-4-hydroxy-2-pyrrolidone.

#### Step 2: Hydrolysis to (R)-4-amino-3-hydroxybutyric acid

- The isolated (R)-4-hydroxy-2-pyrrolidone is hydrolyzed by heating with a mineral acid (e.g., hydrochloric acid or sulfuric acid).[5]
- The reaction mixture is typically heated under reflux.[5]

### Step 3: Purification

- After hydrolysis, the reaction mixture is passed through a strongly acidic ion-exchange column (H<sup>+</sup> form).[5]
- The column is first eluted with water to remove impurities.
- (R)-4-amino-3-hydroxybutyric acid is then eluted with a dilute aqueous ammonia solution.[5]
- The eluate is concentrated under reduced pressure, and the final product can be further purified by recrystallization from a water/ethanol mixture.[5]

A schematic of this synthetic workflow is provided below:



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### Enantioselective Synthesis Workflow

## Analytical Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **(R)-3-Amino-4-hydroxybutanoic acid** in D<sub>2</sub>O would be expected to show signals corresponding to the protons at each carbon. The chemical shifts would be influenced by the adjacent functional groups (amine, hydroxyl, and carboxylic acid).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms in the molecule, with their chemical shifts indicating their chemical environment.

### Mass Spectrometry (MS)

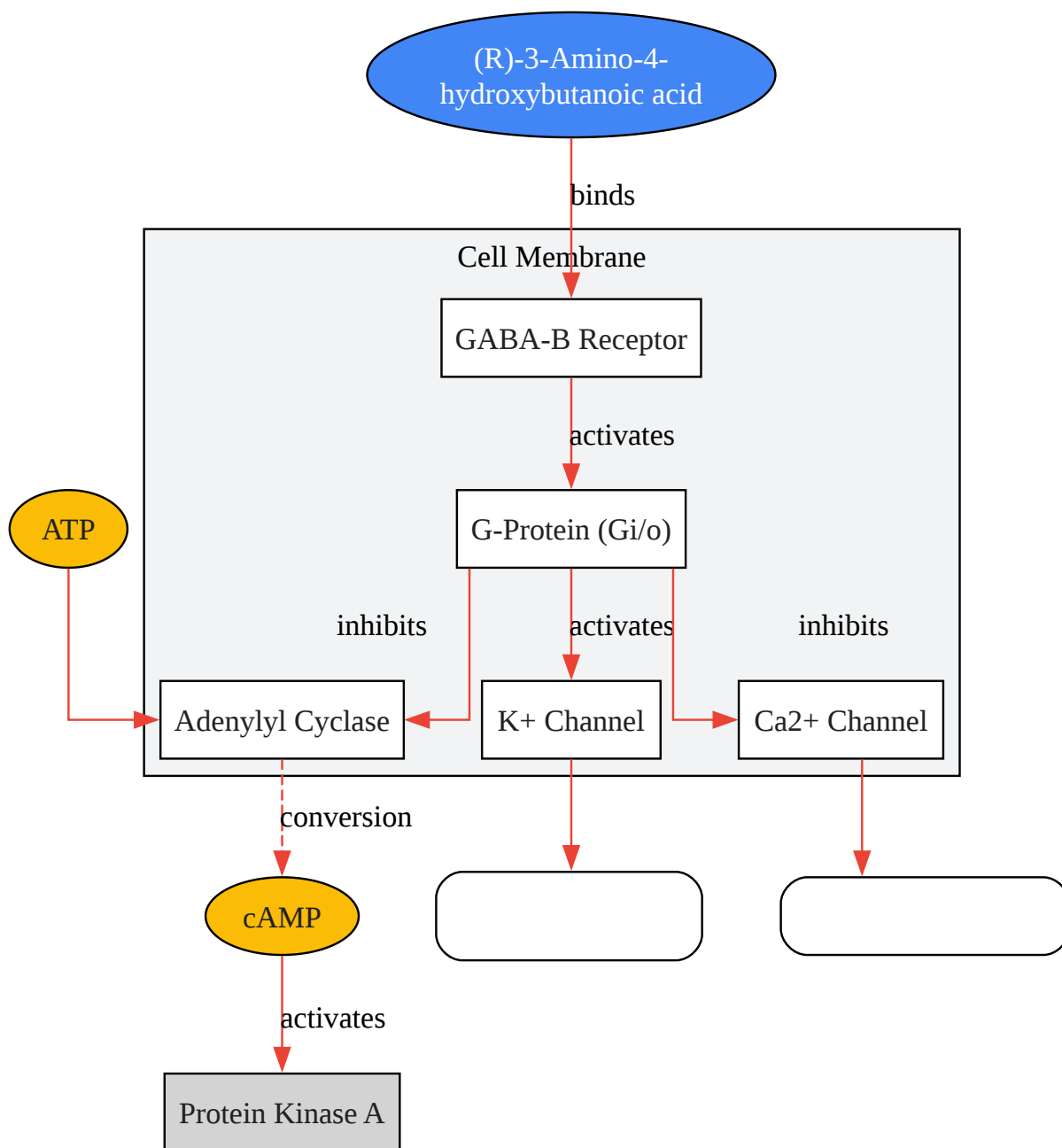
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum would show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  120.066.[2] Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids involve the loss of water ( $\text{H}_2\text{O}$ ) and the carboxylic acid group ( $\text{COOH}$ ).[6]

## Biological Activity and Signaling Pathways

**(R)-3-Amino-4-hydroxybutanoic acid** is a modulator of GABA receptors. It acts as an agonist at GABA-B receptors and is also reported to have activity at GABA-A receptors, though with different enantioselectivity compared to its (S)-isomer.[1][3][7][8] The (R)-enantiomer is a more potent agonist at GABA-B receptors than the (S)-enantiomer.[1]

### GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), by an agonist like **(R)-3-Amino-4-hydroxybutanoic acid** initiates a signaling cascade that leads to neuronal inhibition.



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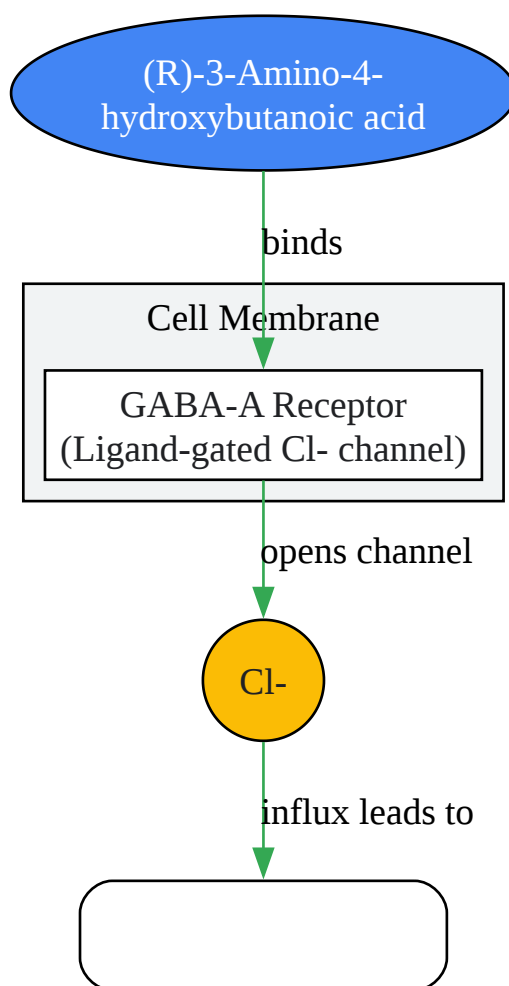
### GABA-B Receptor Signaling Pathway

Upon binding of **(R)-3-Amino-4-hydroxybutanoic acid**, the GABA-B receptor activates an associated inhibitory G-protein (Gi/o).[9] This leads to the dissociation of the G-protein into its  $\alpha$  and  $\beta\gamma$  subunits. The  $\beta\gamma$  subunits can directly activate inwardly rectifying potassium (K<sup>+</sup>)

channels, leading to K<sup>+</sup> efflux and hyperpolarization of the neuronal membrane.[9] Both the  $\alpha$  and  $\beta\gamma$  subunits can inhibit adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[9] Additionally, the  $\beta\gamma$  subunits can inhibit voltage-gated calcium (Ca<sup>2+</sup>) channels, reducing neurotransmitter release from the presynaptic terminal.[9]

## GABA-A Receptor Signaling Pathway

While the (S)-enantiomer is a more potent agonist at GABA-A receptors, the (R)-enantiomer also exhibits some activity.[1] GABA-A receptors are ligand-gated ion channels.



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GABA-A Receptor Signaling Pathway

Binding of an agonist to the GABA-A receptor opens its integral chloride (Cl-) channel, leading to an influx of Cl- ions into the neuron.[10] This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

## Conclusion

**(R)-3-Amino-4-hydroxybutanoic acid** is a valuable chiral molecule for research in the field of neuroscience and pharmacology. Its specific interactions with GABA receptors, particularly its agonism at GABA-B receptors, make it a target for the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological function to aid researchers in their exploration of this promising compound.

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- To cite this document: BenchChem. [Physical and chemical properties of (R)-3-Amino-4-hydroxybutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555399#physical-and-chemical-properties-of-r-3-amino-4-hydroxybutanoic-acid]

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